multiplolide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

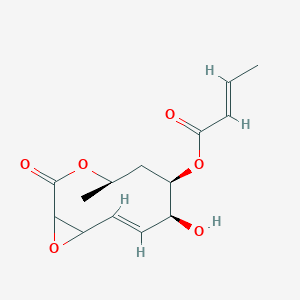

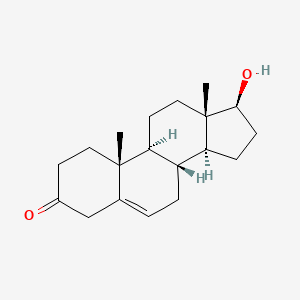

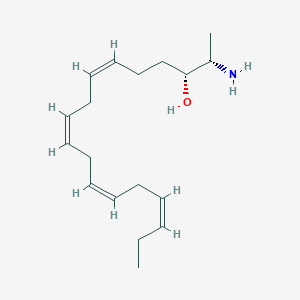

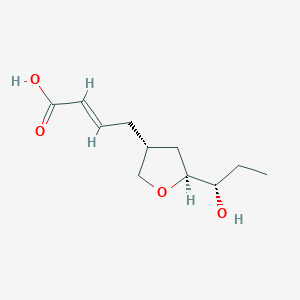

Multiplolide B is a 10-membered lactone obtained from 10-methyl-9,10-dihydro-2H-oxecin-2-one by the epoxidation of the double bond at position 3-4 and cis-dihydroxylation of the double bond at position 7-8, with further acylation of the hydroxy group at position 8 by a but-2-enoyl group. Multiplolide B was first isolated from the fungus Xylaria multiplex BCC 1111. It shows antifungal activity against Candida albicans. The epoxide group has cis-configuration, but its configuration relative to the other substituents was not established. It has a role as a metabolite and an antifungal agent. It is a lactone, an epoxide and a secondary alcohol.

Applications De Recherche Scientifique

Boron Application in Agriculture

Boron (B), a micronutrient essential for plant growth, has been the focus of research due to its role in increasing crop yield. Studies have shown that foliar applications of boron significantly increase the number of branches and pods in field-grown soybeans, resulting in increased seed yield. This application technique is especially beneficial as it circumvents the limitations of soil application and directly addresses the plant's boron needs during critical growth stages. The increased boron accumulation in plant tissues suggests a reconsideration of the accepted range of soybean tolerance for boron, highlighting the importance of foliarly applied boron in agricultural practices (Schon & Blevins, 1990).

Boron's Impact on Seed Composition

Boron's involvement in nitrogen and carbon metabolism makes it a critical element affecting seed composition. Research indicates that foliar boron application can alter the composition of soybean seeds by increasing the content of protein, oleic acid, sucrose, glucose, and fructose. This alteration in seed composition under both well-watered and water-stressed conditions signifies boron's potential role in enhancing seed quality and addressing issues related to crop nutrition and stress management (Bellaloui et al., 2013).

Role in Atherosclerosis Prediction and Monitoring

Studies on oxidized phospholipids (OxPLs) on apolipoprotein B-100 particles (apoB) have demonstrated their predictive value in atherosclerosis. OxPLs are associated with the presence, extent, and progression of atherosclerosis, serving as significant predictors of cardiovascular events. These biomarkers provide crucial insights into the diagnosis and monitoring of cardiovascular diseases, emphasizing the importance of OxPLs in medical research and public health (Tsimikas et al., 2006).

Application in Plant Growth Optimization

The foliar application of boron is not limited to soybeans but extends to other crops like sunflowers. Research indicates that foliarly applied boron can increase both vegetative and reproductive growth in boron-deficient plants. This technique enhances the boron status of plant tops, including the capitulum, crucial for the plant's reproductive phase. The benefits observed in boron-deficient sunflower plants underscore the broader applicability of boron foliar application in agricultural practices aimed at optimizing plant growth (Asad et al., 2003).

Propriétés

Nom du produit |

multiplolide B |

|---|---|

Formule moléculaire |

C14H18O6 |

Poids moléculaire |

282.29 g/mol |

Nom IUPAC |

[(4R,6R,7S,8E)-7-hydroxy-4-methyl-2-oxo-3,11-dioxabicyclo[8.1.0]undec-8-en-6-yl] (E)-but-2-enoate |

InChI |

InChI=1S/C14H18O6/c1-3-4-12(16)19-11-7-8(2)18-14(17)13-10(20-13)6-5-9(11)15/h3-6,8-11,13,15H,7H2,1-2H3/b4-3+,6-5+/t8-,9+,10?,11-,13?/m1/s1 |

Clé InChI |

MKNCRDRXKFGNDG-BGEOUFIESA-N |

SMILES isomérique |

C/C=C/C(=O)O[C@@H]1C[C@H](OC(=O)C2C(O2)/C=C/[C@@H]1O)C |

SMILES canonique |

CC=CC(=O)OC1CC(OC(=O)C2C(O2)C=CC1O)C |

Synonymes |

multiplolide B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol](/img/structure/B1246573.png)

![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)

![1-[5-(3-Amino-4-hydroxy-3-methylbutyl)-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B1246579.png)

![7-hydroxy-1-(1-hydroxyethyl)-8-methyl-2,3,8,9a,10,12a-hexahydro-6H-benzo[cd]furo[2',3':5,6]pyrano[3,4-g]pyrrolo[1,2-a]indole-6,11(1H)-dione](/img/structure/B1246586.png)

![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)